![molecular formula C9H12N6O3 B2529750 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide CAS No. 41838-25-9](/img/structure/B2529750.png)
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves the condensation of hydrazide with other chemical entities. For instance, cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide was prepared by condensing isatin with cyanoaceto-hydrazide . Similarly, novel derivatives of 2-(9H-purin-6-ylsulfanyl)acetohydrazide were synthesized by reacting it with aldehydes . These methods demonstrate the versatility of acetohydrazide as a precursor for synthesizing a wide range of heterocyclic compounds with potential pharmacological effects.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. For example, the structure of N′-[1-(2-Thienyl)ethylidene]acetohydrazide was elucidated, showing that the molecules form dimers through N—H⋯O hydrogen bonds, creating an intermolecular R2^2(8) ring pattern . This highlights the importance of hydrogen bonding in the molecular arrangement of such compounds.
Chemical Reactions Analysis
Acetohydrazide derivatives undergo reactions with electrophilic and nucleophilic reagents to afford novel heterocyclic compounds . The reactivity of these compounds is significant for the development of new therapeutic agents. For instance, the reaction of 2-(9H-purin-6-ylsulfanyl)acetohydrazide with aldehydes yielded compounds with antithyroid activity , indicating the potential for targeted chemical modifications to achieve desired biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives are closely related to their structural features and have implications for their pharmacological profiles. Compounds with the N′-arylidenehydrazide moiety exhibited significant analgesic activity, suggesting that specific structural elements are crucial for their pharmacological properties . Additionally, the antibacterial and lipoxygenase inhibitory activities of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides were attributed to their unique functional groups .
Scientific Research Applications
Crystal Structure Analysis
- The compound's crystal structure was analyzed for its potential in forming layers via hydrogen bonds, contributing to its potential applications in molecular engineering and design (Carvalho, Emmerling, & Schneider, 2007).
Conformational Analysis
- Its derivatives were studied for conformational analysis and absolute configuration, highlighting its importance in stereoisomerism and molecular design (Ivanova & Spiteller, 2011).
Green Synthesis and Molecular Docking
- The compound has been used in green synthesis methods, producing derivatives that exhibit anticancer activity, demonstrated via molecular docking studies (Gomha et al., 2020).
Antithyroid Potential
- Novel derivatives of the compound have been synthesized and evaluated for their antithyroid effects, both in vitro and in vivo, suggesting potential therapeutic applications (Fatima et al., 2017).
Chemosensor Development
- It has been utilized in the synthesis of a novel chemosensor for the recognition of specific metal ions, indicating its application in analytical chemistry and environmental monitoring (Şenkuytu et al., 2019).
Neuroprotective and MAO-B Inhibitory Activities
- The compound's derivatives were evaluated for neuroprotective effects and MAO-B inhibitory activities, suggesting potential use in neurodegenerative disease treatment and research (Mitkov et al., 2022).
Enantioselective Separation
- A chiral RP-HPLC method was developed for the enantiomeric separation of its isomers, emphasizing its importance in stereochemistry and pharmaceutical analysis (Peikova et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetohydrazide is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is an ion channel in the plasma membrane of many human and animal cells that contributes to sensation and inflammation .
Mode of Action
This compound acts as a selective blocker of the TRPA1 channel . It antagonizes the calcium influx mediated by TRPA1, thereby inhibiting the activation of this channel .
Biochemical Pathways
The blocking of the TRPA1 channel affects the calcium signaling pathway in the cells. The downstream effects of this action can lead to a decrease in the sensation of pain and inflammation, as the TRPA1 channel plays a key role in these physiological processes .
Pharmacokinetics
It is known that the compound can be delivered to animals orally, by inhalation, or by injection , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of calcium influx through the TRPA1 channel . This results in a decrease in the sensation of pain and inflammation.
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c1-13-7-6(8(17)14(2)9(13)18)15(4-11-7)3-5(16)12-10/h4H,3,10H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGMAMKOFJZTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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